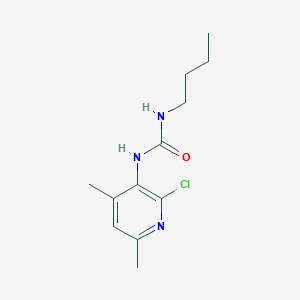

1-Butyl-3-(2-chloro-4,6-dimethylpyridin-3-yl)urea

Description

- is a chemical compound with the following structural formula:

- It belongs to the class of urea derivatives and contains a pyridine ring substituted with a chloro group and two methyl groups.

- The compound’s systematic name provides information about its structure: the butyl group (four carbon atoms) attached to the urea nitrogen, along with the substituted pyridine ring.

- While I couldn’t find extensive literature specifically on this compound, it is a synthetic intermediate or a research molecule.

1-Butyl-3-(2-chloro-4,6-dimethylpyridin-3-yl)urea: C13H18ClN3O

.Properties

Molecular Formula |

C12H18ClN3O |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

1-butyl-3-(2-chloro-4,6-dimethylpyridin-3-yl)urea |

InChI |

InChI=1S/C12H18ClN3O/c1-4-5-6-14-12(17)16-10-8(2)7-9(3)15-11(10)13/h7H,4-6H2,1-3H3,(H2,14,16,17) |

InChI Key |

KDZYFAPBALJGPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC1=C(N=C(C=C1C)C)Cl |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.

- considering its structure, one could potentially synthesize it through a multistep process involving urea derivatives and pyridine chemistry.

- Industrial production methods would likely involve scalable and efficient synthetic routes, but without direct references, I cannot provide precise details.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions typical of urea derivatives and pyridines.

Common Reagents and Conditions:

Major Products: These would include derivatives with modified urea or pyridine moieties.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antitumor, antimicrobial, or anti-inflammatory properties).

Agricultural Chemistry: Explore its use as a pesticide or herbicide due to the pyridine ring.

Material Science: Assess its role in designing functional materials.

Biological Studies: Investigate its interactions with enzymes or receptors.

Mechanism of Action

- Without specific data, I can’t provide a detailed mechanism. it likely affects biological targets related to its structure (e.g., enzymes, receptors, or cellular pathways).

Comparison with Similar Compounds

- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of urea, pyridine, and chloro substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.